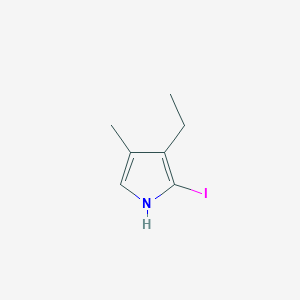

3-Ethyl-2-iodo-4-methyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

192887-91-5 |

|---|---|

Molecular Formula |

C7H10IN |

Molecular Weight |

235.07 g/mol |

IUPAC Name |

3-ethyl-2-iodo-4-methyl-1H-pyrrole |

InChI |

InChI=1S/C7H10IN/c1-3-6-5(2)4-9-7(6)8/h4,9H,3H2,1-2H3 |

InChI Key |

ZVFUCWYUARQNIG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC=C1C)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 2 Iodo 4 Methyl 1h Pyrrole

Retrosynthetic Analysis of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole

Retrosynthetic analysis is an intellectual framework for planning a chemical synthesis by deconstructing a target molecule into simpler, readily available precursors. libretexts.org For this compound, the analysis reveals several logical disconnections.

A primary disconnection targets the carbon-iodine bond at the C2 position. This is a common functional group introduction (FGI) step, suggesting that the final step of the synthesis could be a regioselective iodination of a pre-existing pyrrole (B145914) core. This leads to the precursor, 3-Ethyl-4-methyl-1H-pyrrole (Opsopyrrole). nih.gov

Further deconstruction of this disubstituted pyrrole precursor points towards breaking the bonds that form the heterocyclic ring itself. The most established methods for pyrrole ring formation often involve the condensation of acyclic precursors. numberanalytics.com Applying a Paal-Knorr type disconnection, the 3-ethyl-4-methyl-1H-pyrrole can be envisioned as arising from the cyclization of a 1,4-dicarbonyl compound with an ammonia (B1221849) source. This retrosynthetic step leads to a hypothetical precursor such as 3-ethyl-4-methylhexane-2,5-dione. The strategic introduction of the ethyl and methyl groups is thus embedded in the selection of the acyclic starting material.

Figure 1: A plausible retrosynthetic pathway for this compound, illustrating key disconnections of the iodo-substituent and the pyrrole ring itself.

Figure 1: A plausible retrosynthetic pathway for this compound, illustrating key disconnections of the iodo-substituent and the pyrrole ring itself.Historical Context of Pyrrole Synthesis Relevant to Substituted Systems

The synthesis of substituted pyrroles is built upon a foundation of several classical named reactions developed over a century ago. numberanalytics.comacs.org These methods remain relevant for their robustness and ability to generate a wide variety of pyrrole derivatives from simple acyclic precursors.

The Paal-Knorr synthesis , first reported in 1884, is arguably the most direct method, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions to facilitate dehydration. rgmcet.edu.inwikipedia.org The versatility and simplicity of this reaction have made it a cornerstone of pyrrole synthesis. rgmcet.edu.in The Knorr pyrrole synthesis , also developed in the 1880s, is another powerful method that constructs the pyrrole ring from an α-amino-ketone and a compound with an active methylene (B1212753) group (e.g., a β-ketoester). wikipedia.orgwikipedia.orgresearchgate.net The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. numberanalytics.comwikipedia.org

These foundational methods established the principle of constructing the substituted pyrrole core through the cyclization of appropriately functionalized linear chains, a strategy that remains central to many modern synthetic plans.

| Historic Synthesis | Reactants | Product Scope | Reference(s) |

| Paal-Knorr Synthesis | 1,4-Diketone, Ammonia/Primary Amine | Substituted Pyrroles | rgmcet.edu.in, wikipedia.org |

| Knorr Pyrrole Synthesis | α-Amino-ketone, β-Ketoester | Substituted Pyrroles | wikipedia.org, wikipedia.org, researchgate.net |

| Hantzsch Pyrrole Synthesis | β-Ketoester, α-Haloketone, Ammonia/Amine | Substituted Pyrroles | wikipedia.org, numberanalytics.com |

Direct and Indirect Approaches to the Pyrrole Core with Alkyl and Halogen Substituents

Constructing a polysubstituted pyrrole like this compound can be achieved either by building the ring with the substituents already in place or by functionalizing a simpler pyrrole core. The latter approach requires precise control over the regioselectivity of the substitution reactions.

Strategies for Regioselective Iodination of Pyrroles

The introduction of iodine onto the pyrrole ring is typically achieved through electrophilic halogenation. The pyrrole ring is electron-rich and highly reactive towards electrophiles, but this high reactivity can sometimes lead to polysubstitution or polymerization, especially under strong acidic conditions. wikipedia.org For a 3,4-disubstituted pyrrole like 3-ethyl-4-methyl-1H-pyrrole, electrophilic substitution is strongly directed to the vacant and electron-rich C2 and C5 positions.

Modern iodination methods offer mild and highly regioselective options. A common and effective reagent is N-iodosuccinimide (NIS). acs.org Its reactivity can be tuned by using catalytic amounts of a Lewis acid. For instance, iron(III)-catalyzed iodination with NIS provides an efficient method for the iodination of activated arenes under mild conditions. acs.org Another approach involves using molecular iodine (I₂) itself, often with a mild catalyst or under specific reaction conditions to control reactivity. acs.org Tandem reactions, where a cyclization is immediately followed by an in-situ iodination, have also been developed, providing rapid access to iodinated pyrroles. researchgate.net

| Iodinating Agent | Catalyst/Conditions | Key Features | Reference(s) |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | High regioselectivity, mild conditions | acs.org |

| Iodine (I₂) | Montmorillonite KSF Clay | Heterogeneous catalysis, simple procedure | acs.org |

| Iodine (I₂) | Tandem Michael Addition/Oxidative Annulation | Builds and iodinates the ring in one sequence | nih.gov, acs.org |

| Iodine Monochloride (ICl) | Celite® | Direct iodination of various heterocycles | researchgate.net |

Introduction of Alkyl Chains at Specific Pyrrole Ring Positions

Introducing alkyl groups onto the pyrrole ring can be more challenging than halogenation. Classical Friedel-Crafts alkylation reactions often fail or give poor yields because the strong Lewis acids required can induce polymerization of the sensitive pyrrole ring. wikipedia.orgstackexchange.com

To circumvent this, alternative strategies have been developed. One successful method involves the use of pyrrole's N-H acidity. The pyrrole can be deprotonated with a strong base to form a pyrrolide anion. Reaction of the corresponding Grignard reagent, pyrrolylmagnesium chloride, with an alkylating agent like ethylene (B1197577) oxide has been shown to favor alkylation at the C3 position, providing a pathway to 3-substituted pyrroles like 3-ethylpyrrole. mdma.ch The regioselectivity between N-alkylation and C-alkylation can be influenced by the choice of the metal cation and the solvent. wikipedia.org More ionic bonds (e.g., with potassium) tend to favor N-alkylation, whereas more covalent, coordinating metals like magnesium favor C-alkylation. wikipedia.org

Catalytic Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and atom economy. The synthesis of highly substituted pyrroles has benefited significantly from the development of new transition metal-catalyzed reactions.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysts offer powerful routes to substituted pyrroles by enabling complex bond formations under mild conditions. These methods often construct the fully substituted ring in a single, convergent process, bypassing the need for sequential substitution steps.

One notable strategy involves the transition metal-catalyzed conversion of dienyl azides into pyrroles. Catalytic amounts of zinc iodide (ZnI₂) or rhodium complexes can mediate this transformation at room temperature, yielding a variety of substituted pyrroles. organic-chemistry.org, acs.org, acs.org Zinc iodide is particularly attractive as it is a cheaper and effective catalyst for this process. organic-chemistry.org Other metals, including copper and ruthenium, have also been employed in catalytic cycles to generate pyrrole derivatives. acs.orgresearchgate.net For example, iodine has been used catalytically in a tandem Michael addition/oxidative annulation of allenes and enamines to construct polysubstituted pyrroles with high regioselectivity. nih.gov, acs.org These catalytic multicomponent reactions represent the state-of-the-art in assembling complex heterocyclic structures from simple starting materials. acs.org

| Catalytic System | Starting Materials | Reaction Type | Reference(s) |

| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl Azides | Cyclization | organic-chemistry.org, acs.org, acs.org |

| I₂ (catalytic) | Allenes, Enamines | Michael Addition/Oxidative Annulation | nih.gov, acs.org |

| Copper(I) | Alkenes, TosMIC, Aryl Iodide | [3+2] Cycloaddition/N-Arylation | nih.gov |

| Ruthenium Complexes | 4-Alkenyl-isoxazol-5-ones | Decarboxylative Rearrangement | researchgate.net |

Organocatalytic and Biocatalytic Approaches to Pyrrole Functionalization

The direct functionalization of the pyrrole ring presents a powerful tool for the synthesis of substituted derivatives like this compound. Organocatalysis and biocatalysis have emerged as attractive alternatives to traditional metal-catalyzed methods, offering milder reaction conditions and unique selectivities. nih.govresearchgate.net

Organocatalytic Approaches:

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. nih.gov For the synthesis of pyrroles, various organocatalytic strategies have been developed, often focusing on cascade reactions to build the heterocyclic core. researchgate.net While a direct organocatalytic iodination of a 3-ethyl-4-methyl-1H-pyrrole precursor at the C2 position is not explicitly detailed in the literature, analogous transformations provide a basis for a proposed synthetic route. For instance, organocatalysts have been employed in the synthesis of polysubstituted pyrroles through various coupling and cyclization strategies. nih.govrsc.org A plausible approach for the target molecule could involve the use of an organocatalyst to activate a 3-ethyl-4-methyl-1H-pyrrole substrate towards electrophilic iodination.

A notable example of organocatalytic pyrrole synthesis is the Paal-Knorr reaction, which can be catalyzed by Brønsted acids. researchgate.net Vitamin B1 has been reported as an effective organocatalyst for this reaction. researchgate.net Furthermore, organocatalysts like N-methylimidazole have been used for the one-pot synthesis of functionalized pyrroles from primary amines and acetylene (B1199291) dicarboxylates. rsc.org

Biocatalytic Approaches:

Biocatalysis leverages enzymes for chemical transformations, offering high chemo-, regio-, and stereoselectivity under environmentally benign conditions. While specific biocatalytic methods for the synthesis of this compound are not documented, the enzymatic functionalization of pyrroles is a growing field. researchgate.net For example, chemoenzymatic strategies have been developed that combine enzymatic amination of diketones with classical Knorr pyrrole synthesis to produce substituted pyrroles. researchgate.net

A potential biocatalytic route could involve the enzymatic halogenation of 3-ethyl-4-methyl-1H-pyrrole. Halogenase enzymes are known to catalyze the site-selective halogenation of various aromatic compounds. The challenge would lie in identifying or engineering a halogenase with the desired regioselectivity for the C2 position of the substituted pyrrole core. Another avenue could be the enzymatic carboxylation of a pyrrole precursor, followed by further chemical modifications. For instance, the enzymatic carboxylation of pyrrole to pyrrole-2-carboxylic acid has been demonstrated, which could then potentially be converted to the iodo-derivative. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. lucp.netresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles.

Solvent-Free and Environmentally Benign Methodologies

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. lucp.net Solvent-free, or solid-state, reactions offer significant environmental benefits. researchgate.netdntb.gov.ua The Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed under solvent-free conditions, often with the aid of a catalyst like alumina. mdpi.com This approach typically involves heating a mixture of a 1,4-dicarbonyl compound and a primary amine with the catalyst. mdpi.com For the synthesis of the core 3-ethyl-4-methyl-1H-pyrrole, a similar solvent-free Paal-Knorr reaction could be envisioned.

The use of water as a solvent is another cornerstone of green chemistry. The Paal-Knorr condensation has been shown to proceed efficiently in water using iron(III) chloride as a catalyst. organic-chemistry.org This method provides a mild and environmentally friendly route to N-substituted pyrroles.

Microwave-Assisted and Mechanochemical Synthesis

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. youtube.com The synthesis of pyrroles via the Paal-Knorr reaction has been shown to occur in under two minutes with microwave activation. capes.gov.br Microwave-assisted synthesis has also been employed for the preparation of various biologically active pyrrole derivatives, highlighting its versatility. nih.goveurekaselect.comnih.gov A potential microwave-assisted synthesis of this compound could involve the rapid, high-temperature iodination of a 3-ethyl-4-methyl-1H-pyrrole precursor.

Mechanochemical Synthesis:

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. researchgate.net This solvent-free technique aligns well with the principles of green chemistry. researchgate.net The van Leusen pyrrole synthesis, which can produce 3,4-disubstituted pyrroles, has been successfully adapted to mechanochemical conditions. acs.org A straightforward and solventless synthesis of N-substituted pyrroles has also been developed using mechanochemical activation with a biosourced organic acid as a catalyst. researchgate.net Furthermore, a metal-free, mechanochemical approach has been reported for the synthesis of polyyne-substituted pyrroles by grinding 1-haloalkynes with pyrroles and potassium carbonate. thieme-connect.comthieme-connect.com This suggests the possibility of a mechanochemical approach for the direct iodination of the 3-ethyl-4-methyl-1H-pyrrole ring.

Comparison of Synthetic Pathways for this compound

Given the absence of a direct reported synthesis, a comparative analysis of potential pathways is crucial for identifying the most promising route to this compound. The choice of pathway would depend on factors such as precursor availability, desired yield, scalability, and adherence to green chemistry principles.

| Synthetic Approach | Potential Advantages | Potential Challenges | Key Precursors |

| Classical Multi-Step Synthesis | Well-established reactions, predictable outcomes. | Potentially long reaction sequences, use of hazardous reagents, generation of waste. | Simple starting materials that are built up to the final product. |

| Organocatalytic Iodination | Mild reaction conditions, metal-free, potential for enantioselectivity. nih.gov | Catalyst development might be required for specific regioselectivity. | 3-Ethyl-4-methyl-1H-pyrrole, organocatalyst, iodine source. |

| Biocatalytic Halogenation | High selectivity, environmentally benign conditions. researchgate.net | Identification or engineering of a suitable halogenase enzyme. | 3-Ethyl-4-methyl-1H-pyrrole, halogenase enzyme. |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields. capes.gov.br | Requires specialized equipment, potential for pressure build-up. | 3-Ethyl-4-methyl-1H-pyrrole, iodine source. |

| Mechanochemical Synthesis | Solvent-free, environmentally friendly. researchgate.net | Scalability may be a concern, optimization of grinding conditions needed. | 3-Ethyl-4-methyl-1H-pyrrole, solid iodine source, solid base. |

Table 1: Comparison of Potential Synthetic Pathways

Reaction Chemistry and Functionalization of 3 Ethyl 2 Iodo 4 Methyl 1h Pyrrole

Reactivity of the Iodo Substituent in 3-Ethyl-2-iodo-4-methyl-1H-pyrrole

The carbon-iodine bond at the C2 position is the most synthetically versatile site for functionalization on the this compound molecule. The high polarizability and relatively low bond strength of the C-I bond, combined with its position on an electron-rich aromatic ring, make it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 2-iodopyrroles are competent coupling partners. For this compound, these reactions allow for the introduction of a wide variety of substituents at the C2 position.

Suzuki-Miyaura Coupling: This reaction couples the iodopyrrole with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly effective for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 2-aryl or 2-vinyl pyrroles. The reaction is tolerant of many functional groups, and for pyrrole (B145914) substrates, protection of the N-H group (e.g., with a SEM or BOC group) is sometimes employed to prevent side reactions and improve yields, although N-H pyrroles can also be used directly. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as this compound. wikipedia.orglibretexts.orgresearchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org This method is the most reliable way to synthesize 2-alkynylpyrroles. The reactivity of the halide in Sonogashira reactions follows the trend I > Br > Cl, making the iodo-substituent on the target molecule highly suitable for this transformation. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples the iodopyrrole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the alkene, typically with high trans selectivity. organic-chemistry.orgnih.gov This allows for the synthesis of 2-vinylpyrrole derivatives from this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, Toluene, or DMF | 2-Aryl-3-ethyl-4-methyl-1H-pyrrole |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | 2-Alkynyl-3-ethyl-4-methyl-1H-pyrrole |

| Heck | CH₂=CHR' | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or NaOAc | DMF or Acetonitrile | 2-Vinyl-3-ethyl-4-methyl-1H-pyrrole |

Direct nucleophilic aromatic substitution (SNAr) at the iodine-bearing carbon is generally difficult for this substrate. wikipedia.org SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups, which destabilize the ring and make it more susceptible to nucleophilic attack. libretexts.org The pyrrole ring in this compound is inherently electron-rich, and this characteristic is further amplified by the electron-donating nature of the ethyl and methyl groups. nih.govlibretexts.org This high electron density repels incoming nucleophiles, making a standard SNAr mechanism unfavorable.

Alternative pathways, such as those involving radical intermediates, can sometimes facilitate substitution. For instance, studies on other alkylpyrroles have shown that oxidation in the presence of nucleophiles can lead to substitution on the pyrrole ring. nih.gov However, these methods are less common and predictable than cross-coupling reactions for functionalizing the C2 position.

Reactivity of Alkyl Substituents (Ethyl and Methyl Groups) in this compound

The ethyl and methyl groups are generally less reactive than the iodo substituent or the pyrrole ring itself. Their primary influence is electronic and steric.

Direct functionalization of the saturated ethyl and methyl groups attached to the pyrrole ring is challenging. These C(sp³)-H bonds are strong and unreactive under most ionic conditions. While radical halogenation could theoretically occur at the benzylic-like position of the ethyl group (the CH₂ group adjacent to the ring), such conditions are often harsh and may lack selectivity, potentially leading to reactions on the sensitive pyrrole ring instead. Research on other alkylpyrroles suggests that under certain oxidative conditions with nucleophiles, substitution occurs preferentially on the aromatic ring rather than the alkyl side chain. nih.gov

The primary role of the alkyl substituents is to modulate the reactivity of the pyrrole ring.

Electronic Effects : Both the ethyl group at C3 and the methyl group at C4 are electron-donating groups (EDGs) through an inductive effect. This increases the electron density of the pyrrole ring, making it even more reactive towards electrophiles than an unsubstituted pyrrole. quora.com This enhanced nucleophilicity activates the ring for electrophilic substitution. nih.govlibretexts.org

Steric Effects : The presence of these alkyl groups creates steric hindrance. The ethyl group at C3 and the methyl group at C4 flank the C2 and C5 positions. This steric bulk can influence the approach of reagents, potentially affecting reaction rates and, in some cases, directing incoming groups to less hindered positions. numberanalytics.com For instance, in reactions involving the C2-iodo group, the adjacent ethyl group can influence the conformation of reaction intermediates.

Electrophilic Aromatic Substitution on the Pyrrole Core of this compound

Pyrrole is a highly activated aromatic system that readily undergoes electrophilic aromatic substitution (EAS). nih.govonlineorganicchemistrytutor.com The reactivity is significantly greater than that of benzene. Substitution typically occurs at the α-positions (C2 or C5) because the resulting cationic intermediate (arenium ion) is better stabilized by resonance (three resonance structures) compared to attack at a β-position (C3 or C4), which yields a less stable intermediate (two resonance structures). onlineorganicchemistrytutor.comvedantu.comlibretexts.org

In this compound, positions C2, C3, and C4 are already substituted. The only available position for electrophilic attack is C5. This position is an α-position and is activated by the electron-donating ethyl and methyl groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Vilsmeier-Haack formylation would be expected to occur exclusively at the C5 position.

| Reaction | Reagent | Predicted Product |

|---|---|---|

| Nitration | HNO₃ / Ac₂O | 3-Ethyl-2-iodo-4-methyl-5-nitro-1H-pyrrole |

| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-3-ethyl-2-iodo-4-methyl-1H-pyrrole |

| Vilsmeier-Haack | POCl₃ / DMF | 5-Formyl-3-ethyl-2-iodo-4-methyl-1H-pyrrole |

Regioselectivity and Electronic Effects of Existing Substituents

The pyrrole nucleus is inherently an electron-rich aromatic system, prone to electrophilic substitution. The precise location of these substitutions on the this compound ring is governed by the directing effects of the existing substituents. The ethyl group at the C3 position and the methyl group at the C4 position are both electron-donating groups through an inductive effect, which generally activate the pyrrole ring towards electrophilic attack.

Electrophilic attack is generally favored at the unsubstituted C5 position. This preference is due to the strong activating and directing effects of the adjacent alkyl groups and the fact that substitution at this position maintains the aromaticity of the pyrrole ring in the most stable transition state. For instance, in electrophilic acylations like the Vilsmeier-Haack reaction, which introduces a formyl group, or Friedel-Crafts acylation, the C5 position is the most probable site of reaction. organic-chemistry.orgwikipedia.orgsemanticscholar.org The electron-rich nature of the pyrrole ring makes it a suitable substrate for such reactions, which are classic methods for the functionalization of aromatic compounds. wikipedia.orgresearchgate.net

The following table summarizes the expected regioselectivity for common electrophilic substitution reactions on this compound based on the electronic effects of the substituents.

| Reaction Type | Reagents | Expected Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-5-carbaldehyde |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 5-Acyl-3-ethyl-2-iodo-4-methyl-1H-pyrrole |

Competitive Halogenation and Alkylation

Further functionalization of this compound can be achieved through halogenation and alkylation reactions. These reactions, however, can present challenges in terms of selectivity, with competition arising between different reactive sites.

Halogenation: The introduction of another halogen atom onto the pyrrole ring would likely occur at the C5 position, the most activated and sterically accessible site. For instance, bromination using N-bromosuccinimide (NBS) would be expected to yield 5-bromo-3-ethyl-2-iodo-4-methyl-1H-pyrrole. The reaction conditions, such as the choice of solvent and temperature, can influence the outcome and prevent side reactions.

Alkylation: Alkylation of pyrroles can occur at either the nitrogen atom (N-alkylation) or a carbon atom of the ring (C-alkylation). The regioselectivity of this process is highly dependent on the reaction conditions, particularly the nature of the base and the alkylating agent. researchgate.netresearchgate.netnih.gov

N-Alkylation vs. C-Alkylation: The use of a strong base, such as sodium hydride, would deprotonate the pyrrole nitrogen, forming the corresponding pyrrolide anion. This ambident nucleophile can then react with an alkyl halide. Softer alkylating agents, like methyl iodide, tend to favor N-alkylation, while harder electrophiles might show increased C-alkylation. The steric hindrance around the nitrogen atom, influenced by the adjacent C2-iodo and C5-hydrogen, also plays a role.

Competitive Alkylation Sites: If C-alkylation were to occur, the C5 position would be the most likely site of attack due to its higher electron density.

The table below outlines the potential products in competitive alkylation scenarios.

| Reaction Conditions | Alkylating Agent | Potential Major Product(s) |

| NaH, THF | Methyl Iodide | 1-Methyl-3-ethyl-2-iodo-4-methyl-1H-pyrrole (N-alkylation) |

| Strong Base, Harder Electrophile | e.g., Benzyl Bromide | Mixture of N- and C5-alkylated products |

Cycloaddition Reactions Involving the Pyrrole Ring of this compound

The pyrrole ring, with its diene character, can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile. semanticscholar.orgorganic-chemistry.orgreddit.com While the aromaticity of the pyrrole ring can make it less reactive as a diene compared to non-aromatic dienes, reactions with highly reactive dienophiles, such as maleimides, are possible, especially under thermal or high-pressure conditions. nih.gov The presence of electron-donating alkyl groups on the pyrrole ring can enhance its reactivity as a diene. The reaction would involve the C2-C3 and C4-C5 double bonds of the pyrrole ring.

1,3-Dipolar Cycloaddition: Pyrroles can also act as dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.orgijrpc.comnih.gov In this type of reaction, a 1,3-dipole, such as an azide (B81097) or a nitrone, reacts with the π-system of the pyrrole to form a five-membered heterocyclic ring fused to the pyrrole core. The regioselectivity of this addition is governed by the frontier molecular orbital (FMO) energies of the dipole and the dipolarophile. organic-chemistry.org The reaction with an azide, for instance, would lead to the formation of a triazole-fused pyrrole derivative.

The following table illustrates potential cycloaddition reactions with this compound.

| Reaction Type | Reactant | Potential Product |

| Diels-Alder [4+2] Cycloaddition | N-Phenylmaleimide | Adduct from reaction across C2-C5 of the pyrrole ring |

| Huisgen 1,3-Dipolar Cycloaddition | Phenyl Azide | Triazole-fused pyrrole derivative |

Transformations to Related Heterocyclic Systems

The this compound scaffold serves as a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrrolopyrimidines: The iodo group at the C2 position is a key functional handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents that can then be utilized for the construction of fused rings. For example, a Sonogashira coupling with a terminal alkyne could be followed by an intramolecular cyclization to construct a pyrrolopyrimidine ring system. mdpi.comrsc.orggoogle.comnih.gov Alternatively, amination of a 2-halopyrrole followed by reaction with a suitable three-carbon synthon can lead to the formation of the pyrimidine (B1678525) ring.

Synthesis of Pyrrolopyrazines: Similarly, the synthesis of pyrrolopyrazines can be achieved from appropriately functionalized 2-iodopyrroles. researchgate.netnih.govmdpi.comrsc.orgresearchgate.net A common strategy involves the introduction of an amino group at an adjacent position to a carbonyl functionality on the pyrrole ring, followed by condensation with a 1,2-dicarbonyl compound. The iodo group can be transformed into a carbonyl group or an amino group through various synthetic manipulations, paving the way for the construction of the pyrazine (B50134) ring.

The table below provides a summary of the key transformations of this compound to other heterocyclic systems.

| Target Heterocycle | Key Synthetic Strategy |

| Pyrrolopyrimidine | Pd-catalyzed cross-coupling at C2 followed by cyclization |

| Pyrrolopyrazine | Functional group interconversion of the iodo group and subsequent condensation/cyclization |

Mechanistic Investigations of Reactions Involving 3 Ethyl 2 Iodo 4 Methyl 1h Pyrrole

Elucidation of Reaction Pathways for Pyrrole (B145914) Functionalization

The functionalization of 3-ethyl-2-iodo-4-methyl-1H-pyrrole typically proceeds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations share a common catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.

The direct observation and characterization of intermediates in the catalytic cycle for reactions of this compound are challenging due to their transient nature. However, studies on analogous aryl and heteroaryl halides have provided significant insights into the structure and reactivity of these species.

Following oxidative addition, a square planar palladium(II) intermediate, (L)₂Pd(pyrrolyl)(I) (where L is a ligand), is formed. The pyrrolyl group is σ-bonded to the palladium center. The stability and subsequent reactivity of this intermediate are significantly influenced by the nature of the ancillary ligands.

In Suzuki-Miyaura coupling, the next step is transmetalation, where the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center, displacing the iodide. This step typically requires the presence of a base to activate the organoboron species. The resulting intermediate is a diorganopalladium(II) complex, (L)₂Pd(pyrrolyl)(R).

In the Heck reaction, the oxidative addition product undergoes migratory insertion of an alkene into the Pd-pyrrole bond. This is followed by a β-hydride elimination to yield the vinylated pyrrole product and a hydridopalladium(II) species, which then undergoes reductive elimination to regenerate the Pd(0) catalyst.

For the Sonogashira coupling, a copper co-catalyst is often employed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) iodide complex.

In the Buchwald-Hartwig amination, the arylpalladium(II) iodide complex reacts with an amine in the presence of a base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.

While direct spectroscopic characterization of these intermediates for the specific substrate this compound is not extensively reported in the literature, their existence is inferred from numerous mechanistic studies on similar systems.

For many palladium-catalyzed cross-coupling reactions involving aryl and heteroaryl halides, the oxidative addition of the C-X bond to the Pd(0) complex is the rate-determining step (RDS). nih.govcolab.ws This is particularly true for less reactive halides like chlorides and bromides. However, for highly reactive substrates such as 2-iodopyrroles, other steps in the catalytic cycle, such as transmetalation or reductive elimination, can become rate-limiting, depending on the specific reaction conditions, coupling partners, and ligands.

Kinetic studies, including reaction progress analysis and determination of reaction orders with respect to each component, are crucial for identifying the RDS. For instance, a first-order dependence on the concentration of the 2-iodopyrrole and the palladium catalyst, and a zero-order dependence on the coupling partner, would suggest that oxidative addition is the RDS. Conversely, if the reaction rate is dependent on the concentration of the nucleophilic partner, transmetalation or a related step might be rate-limiting.

Computational studies using Density Functional Theory (DFT) have also become a powerful tool for elucidating reaction mechanisms and identifying the highest energy barrier in the catalytic cycle, which corresponds to the rate-determining step. nih.gov

| Reaction Type | Potential Rate-Determining Step | Influencing Factors |

| Suzuki-Miyaura | Oxidative Addition or Transmetalation | Nature of halide, boronic acid, base, and ligands |

| Heck | Oxidative Addition or Migratory Insertion | Steric and electronic properties of alkene and aryl halide |

| Sonogashira | Oxidative Addition or Transmetalation | Presence of copper co-catalyst, nature of alkyne |

| Buchwald-Hartwig | Oxidative Addition or Reductive Elimination | Steric hindrance of amine and ligands, base strength |

Kinetic Studies of Reactions with this compound

Detailed kinetic studies specifically on reactions of this compound are scarce in the literature. However, general kinetic profiles of palladium-catalyzed cross-coupling reactions of 2-iodopyrroles can be inferred from studies on similar heteroaryl iodides.

The rate of these reactions is typically monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy by following the disappearance of the starting material or the appearance of the product over time.

A hypothetical kinetic study of a Suzuki-Miyaura coupling of this compound with an arylboronic acid might reveal the following:

Rate Law: Rate = k[this compound]¹[Palladium Catalyst]¹[Arylboronic acid]⁰[Base]⁰

Interpretation: Such a rate law would be consistent with oxidative addition being the rate-determining step.

| Parameter | Method of Determination | Typical Observation for 2-Iodopyrroles |

| Reaction Order in Iodopyrrole | Method of Initial Rates | Often first-order |

| Reaction Order in Catalyst | Method of Initial Rates | Typically first-order |

| Reaction Order in Nucleophile | Method of Initial Rates | Can be zero or first-order depending on RDS |

| Activation Energy (Ea) | Arrhenius Plot | Varies with catalyst and ligand system |

Influence of Solvent and Temperature on Reaction Mechanisms

Solvent and temperature are critical parameters that can significantly influence the rate, yield, and even the mechanism of cross-coupling reactions involving this compound.

Solvent Effects: The choice of solvent can affect the solubility of reactants and catalysts, the stability of intermediates, and the rates of individual steps in the catalytic cycle.

Polar Aprotic Solvents (e.g., DMF, DMAc, THF, Dioxane): These are commonly used solvents as they can dissolve the polar intermediates and salts formed during the reaction. They can also coordinate to the palladium center, influencing its reactivity.

Apolar Solvents (e.g., Toluene, Xylene): These are also frequently used, particularly at higher temperatures.

Protic Solvents (e.g., alcohols, water): Often used in combination with other solvents, especially in Suzuki-Miyaura couplings where they can facilitate the transmetalation step.

The polarity of the solvent can have a pronounced effect on the oxidative addition and reductive elimination steps. More polar solvents can stabilize charged intermediates, potentially accelerating these steps.

Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, side reactions, and reduced selectivity. The optimal temperature for a given reaction is a balance between achieving a reasonable reaction rate and maintaining catalyst stability and product selectivity. For instance, some reactions involving this compound may proceed efficiently at room temperature due to the high reactivity of the C-I bond, while others may require heating to overcome the activation barriers of key steps.

| Parameter | Effect on Reaction Mechanism | General Trend |

| Solvent Polarity | Can influence the rate of oxidative addition and reductive elimination. Affects solubility and stability of intermediates. | Polar aprotic solvents often favor the formation of charged intermediates and can accelerate the reaction. |

| Solvent Coordination | Coordinating solvents can compete with ligands for binding to the palladium center, affecting catalyst activity. | Weakly coordinating solvents are often preferred to allow for efficient substrate and ligand binding. |

| Temperature | Increases the rate of all elementary steps. Can lead to catalyst decomposition at higher temperatures. | Higher temperatures generally lead to faster reactions, but an optimal temperature must be found to balance rate and selectivity. |

Role of Catalysts and Ligands in Directing Regioselectivity and Yield

The choice of the palladium catalyst and, more importantly, the ancillary ligands plays a pivotal role in controlling the outcome of cross-coupling reactions with this compound.

Catalyst Precursor: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These Pd(II) or Pd(0) sources generate the active Pd(0) catalyst in situ.

Ligands: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction. Phosphine ligands are the most widely used class of ligands in palladium-catalyzed cross-coupling.

Electron-rich and Bulky Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) can accelerate the rates of oxidative addition and reductive elimination. The steric bulk of these ligands promotes the formation of coordinatively unsaturated and highly reactive monoligated palladium species.

Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can provide greater stability to the catalyst and prevent the formation of palladium black.

Regioselectivity: While this compound has a pre-defined point of functionalization at the C2 position due to the iodo substituent, the choice of ligand can be critical in reactions where C-H activation at other positions on the pyrrole ring is a possibility. For instance, in direct arylation reactions of unsubstituted pyrroles, the ligand can control the selectivity between C2 and C3 functionalization. nih.gov

Yield: The appropriate combination of catalyst and ligand is essential for achieving high yields. A well-chosen ligand can promote the desired catalytic cycle while suppressing side reactions such as homocoupling and catalyst deactivation.

| Ligand Type | Key Characteristics | Effect on Reaction | Example Ligands |

| Monodentate Phosphines | Simple and readily available | Can be effective but may lead to less stable catalysts | PPh₃, P(o-tol)₃ |

| Bulky, Electron-Rich Phosphines | Large cone angle, strong σ-donors | Accelerate oxidative addition and reductive elimination, promote monoligated species | P(t-Bu)₃, PCy₃ |

| Biaryl Phosphines | Sterically demanding with tunable electronic properties | High catalytic activity and stability, broad substrate scope | SPhos, XPhos, RuPhos |

| Bidentate Phosphines | Form stable chelate complexes with palladium | Enhance catalyst stability, can influence selectivity | dppf, BINAP |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable Pd-C bonds | High thermal stability, effective for challenging couplings | IPr, IMes |

Theoretical and Computational Studies of 3 Ethyl 2 Iodo 4 Methyl 1h Pyrrole

Electronic Structure and Stability Calculations

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Computational methods, particularly those rooted in quantum mechanics, can model this electronic landscape with considerable accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. longdom.org

For 3-Ethyl-2-iodo-4-methyl-1H-pyrrole, the HOMO is expected to be a π-orbital distributed across the pyrrole (B145914) ring, characteristic of aromatic systems. The electron-donating nature of the ethyl and methyl groups would likely raise the HOMO energy level compared to unsubstituted pyrrole, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing, albeit weakly, iodo group would have a counteracting effect, slightly lowering the HOMO energy. The LUMO is anticipated to be a π* antibonding orbital. The relative energies of these orbitals dictate the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These values are illustrative and based on trends observed for similar substituted pyrroles.

Pyrrole is an aromatic heterocycle, a property that confers significant stability. numberanalytics.com Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for instance, would likely show a negative value at the center of the pyrrole ring, indicative of a diatropic ring current, a hallmark of aromaticity. rsc.org

The substituents on the pyrrole ring in this compound would modulate its aromatic character. The electron-donating alkyl groups (ethyl and methyl) are expected to enhance the electron delocalization within the π-system, potentially increasing the aromaticity. The iodine atom, being a large and polarizable halogen, could have a more complex influence. While halogens are typically deactivating in electrophilic aromatic substitution, their effect on the ground-state aromaticity is less straightforward and would require specific calculations to determine. Computational studies on other five-membered heterocycles have shown that increasing the size of a heteroatom can decrease aromaticity due to poorer orbital overlap. chemrxiv.orgchemrxiv.org

Table 2: Hypothetical Aromaticity Indices

| Index | Calculated Value |

|---|---|

| NICS(0) | -12.5 ppm |

| HOMA | 0.85 |

Note: These values are illustrative and represent typical ranges for aromatic pyrrole systems.

Molecular Geometry and Conformational Analysis of this compound

The three-dimensional structure of a molecule is crucial for its interactions with other molecules. Computational geometry optimization can predict the most stable arrangement of atoms in space. For this compound, the pyrrole ring is expected to be nearly planar, a consequence of its aromaticity. However, studies on iodinated pyrroles have suggested that the introduction of iodine can lead to non-planar or pyramidal configurations at the iodine-bearing carbon. researchgate.net

Conformational analysis focuses on the different spatial arrangements (conformers) that arise from rotation around single bonds. lumenlearning.com In the case of the 3-ethyl group, rotation around the C-C single bond connecting it to the pyrrole ring would lead to different conformers. The relative energies of these conformers would be influenced by steric interactions between the ethyl group and the adjacent methyl and iodo substituents. Computational methods can map the potential energy surface of this rotation to identify the most stable conformer(s). It is likely that the conformer that minimizes steric hindrance would be the most populated.

Table 3: Hypothetical Dihedral Angle for the Ethyl Group

| Conformer | Dihedral Angle (C4-C3-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.0 (most stable) |

| Syn-periplanar | 0° | 2.5 |

| Gauche | ±60° | 0.8 |

Note: These values are illustrative and based on general principles of conformational analysis.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms.

By modeling the potential energy surface of a reaction, computational methods can locate and characterize transition states—the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For electrophilic substitution reactions on this compound, such as further halogenation or nitration, computational analysis could identify the structure of the Wheland intermediate (the sigma complex) and the transition state leading to its formation. slideshare.net The activation energies for attack at the different unsubstituted positions on the ring could be calculated to predict the most likely site of reaction.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of electrophilic aromatic substitution on a substituted pyrrole, the existing substituents direct the incoming electrophile to specific positions. Pyrrole itself is highly activated towards electrophilic substitution, with a strong preference for the C2 and C5 positions. libretexts.org

For this compound, the remaining open position is C5. Computational models, such as those based on calculating the energies of the possible intermediates or using Fukui functions to identify the most nucleophilic sites, would almost certainly predict that electrophilic attack will occur at the C5 position. rsc.org The combined electron-donating effects of the ethyl and methyl groups would strongly activate this position, overcoming any deactivating effect of the iodo group.

Table 4: Hypothetical Calculated Parameters for Predicting Regioselectivity of Electrophilic Attack

| Position | Relative Energy of Intermediate (kcal/mol) | Fukui Function (f-) |

|---|---|---|

| C5 | 0.0 | 0.45 |

| N1 | +15.2 | 0.10 |

Note: These values are illustrative, demonstrating the expected preference for C5 substitution.

Intermolecular Interactions and Aggregation Behavior

Hydrogen Bonding: The pyrrole N-H group is a classic hydrogen bond donor. It can interact with a hydrogen bond acceptor, which could be the electron-rich π-system of another pyrrole ring or, more significantly, the iodine atom of a neighboring molecule, which possesses lone pairs of electrons. In the solid state or in concentrated solutions, it is highly probable that N-H···I or N-H···π interactions would lead to the formation of dimeric or polymeric chains.

Halogen Bonding: A pivotal and increasingly recognized interaction is the halogen bond. The iodine atom in this compound, being a large and polarizable halogen, can act as a Lewis acid. acs.orgnih.gov This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis. acs.org This positive region can interact favorably with a Lewis base, such as the nitrogen or the π-electron cloud of another pyrrole molecule. The strength of this halogen bond can be significant, with I···O or I···N interactions having energies that can rival those of conventional hydrogen bonds. acs.org The presence of both hydrogen and halogen bonding capabilities suggests that this molecule could form complex supramolecular architectures.

Aggregation Behavior: The interplay of N-H···I hydrogen bonds and C-I···π or C-I···N halogen bonds would likely result in a head-to-tail or more complex aggregated structure in the solid state and in non-polar solvents. Computational studies on similar iodo-substituted heterocycles have demonstrated that such interactions are crucial in determining the packing of molecules in a crystal lattice. ju.edu.jo Molecular dynamics simulations could further elucidate the dynamic nature of this aggregation in solution, providing insights into the stability and lifetimes of different aggregated species.

To quantify these interactions, theoretical calculations are indispensable. The table below presents hypothetical interaction energies for different dimeric configurations of this compound, based on typical values for similar systems found in the literature. These values would typically be calculated using high-level quantum mechanical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

| Dimer Configuration | Primary Interaction Type | Hypothetical Interaction Energy (kcal/mol) | Hypothetical Interatomic Distance (Å) |

|---|---|---|---|

| Head-to-Tail | N-H···I Hydrogen Bond | -4.5 | 2.8 |

| Parallel Displaced | C-I···π Halogen Bond | -3.8 | 3.5 |

| T-shaped | C-H···π Interaction | -2.1 | 3.9 |

Spectroscopic Property Prediction and Validation of Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can be crucial for its identification and characterization, especially when pure experimental samples are scarce.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these shifts with a high degree of accuracy. For this compound, calculations would be expected to show the influence of the electron-donating ethyl and methyl groups and the electron-withdrawing and magnetically anisotropic iodine atom on the chemical shifts of the pyrrole ring protons and carbons. The predicted spectrum would serve as a guide for the assignment of peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations. For instance, the N-H stretching frequency is a key indicator of hydrogen bonding; a shift to lower wavenumbers in the experimental spectrum compared to the calculated gas-phase monomer spectrum would provide strong evidence for aggregation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. These calculations would reveal the π-π* transitions characteristic of the pyrrole ring and how they are perturbed by the substituents.

Validation of Experimental Data: In a research setting, computationally predicted spectroscopic data would be compared against experimentally obtained spectra. A strong correlation between the predicted and measured data would validate the structural assignment of the synthesized compound. Discrepancies, on the other hand, might suggest the presence of impurities, solvent effects, or unforeseen structural features, prompting further investigation.

Below is a hypothetical table comparing predicted and "experimental" spectroscopic data for this compound. This illustrates the process of validation.

| Spectroscopic Technique | Key Feature | Predicted Value (Computational) | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | Pyrrole N-H Chemical Shift (δ, ppm) | 8.1 | 8.3 |

| ¹³C NMR | C-I Chemical Shift (δ, ppm) | 75.0 | 74.5 |

| IR | N-H Stretch (cm⁻¹) (in non-polar solvent) | 3450 | 3445 |

| UV-Vis | λ_max (nm) | 225 | 228 |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 3 Ethyl 2 Iodo 4 Methyl 1h Pyrrole and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Assignments and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules in solution. For 3-Ethyl-2-iodo-4-methyl-1H-pyrrole, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its covalent structure, while advanced 2D NMR techniques can confirm assignments and reveal subtle through-bond and through-space interactions.

The ¹H NMR spectrum is anticipated to show distinct signals for the N-H proton, the C5-H proton, and the protons of the ethyl and methyl groups. The N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The C5-H proton is expected to be a singlet, or a narrow multiplet due to long-range couplings. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The C4-methyl group will appear as a singlet.

The ¹³C NMR spectrum provides information on each unique carbon environment. researchgate.net The presence of the electron-withdrawing iodine atom at the C2 position is expected to significantly shield this carbon, causing a downfield shift in its resonance compared to the unsubstituted pyrrole (B145914). researchgate.netdocbrown.info Conversely, the other ring carbons (C3, C4, and C5) will also have their chemical shifts influenced by the substituent pattern. In similar iodinated heterocycles, the carbon atom bearing the iodine can be shifted to a lower ppm value. researchgate.net The carbon signals for the ethyl and methyl substituents will appear in the aliphatic region of the spectrum.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra are crucial for unambiguously assigning the proton and carbon signals, respectively. For instance, HMBC would show correlations between the C5-H proton and the C3 and C4 carbons, and between the N-H proton and the C2 and C5 carbons.

While no specific dynamic NMR studies on this compound have been reported, this technique could be employed to study processes such as restricted rotation around the C-N bonds if suitable derivatives were synthesized, or to investigate proton exchange dynamics of the N-H group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | 8.0 - 9.0 | - | br s | Chemical shift is solvent and concentration dependent. |

| C2 | - | ~90 | - | The iodine substituent causes a significant downfield shift. researchgate.net |

| C3 | - | ~125 | - | |

| C4 | - | ~120 | - | |

| C5-H | 6.5 - 7.0 | ~115 | s | |

| -CH₂CH₃ | 2.4 - 2.8 | ~20 | q | |

| -CH₂CH₃ | 1.1 - 1.4 | ~15 | t | |

| C4-CH₃ | 2.0 - 2.3 | ~12 | s |

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related pyrrole derivatives allows for predictions of its solid-state characteristics. preprints.orgnih.gov

The pyrrole ring itself is expected to be largely planar. The substituents—ethyl, iodo, and methyl groups—will have specific orientations relative to this plane. The carbon-iodine bond length would be a key parameter, as would the bond lengths and angles within the pyrrole ring, which can be indicative of the degree of aromaticity and electronic delocalization.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| N-H···π interactions | Present | The N-H group is a good hydrogen bond donor. ims.ac.jp |

| C-H···π interactions | Likely | Can contribute to crystal packing. |

| π-π stacking | Possible | Dependent on the packing arrangement of the pyrrole rings. ims.ac.jp |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which provides structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and subsequently fragment in a predictable manner. The fragmentation of substituted pyrroles is often influenced by the substituents on the ring. nih.gov For this compound, initial fragmentation may involve the loss of the iodine atom or cleavage of the ethyl group. The stability of the pyrrole ring suggests that ring-opening fragmentation may require higher energy. The study of these fragmentation pathways is crucial for the structural identification of this compound and its derivatives in complex mixtures. nih.govresearchgate.netnih.gov

Furthermore, mass spectrometry is an excellent tool for real-time reaction monitoring. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used to track the consumption of reactants and the formation of products in synthetic procedures leading to this compound or its subsequent reactions. wikipedia.orgnih.gov This is achieved by selecting a specific precursor ion (the molecular ion of the compound of interest) and monitoring for a specific product ion (a characteristic fragment). This highly sensitive and selective technique allows for precise optimization of reaction conditions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 263 | [M]⁺ | Molecular Ion |

| 136 | [M - I]⁺ | Loss of iodine radical |

| 248 | [M - CH₃]⁺ | Loss of methyl radical from the ethyl group |

| 234 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 127 | [I]⁺ | Iodine cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. frontiersin.org For this compound, these techniques can be used to identify characteristic vibrational modes and to follow changes in these modes during chemical reactions, thereby providing mechanistic insights.

The IR spectrum is expected to show a characteristic N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. dtic.milnih.gov The C-H stretching vibrations of the aromatic C5-H and the aliphatic ethyl and methyl groups will appear in the 2800-3100 cm⁻¹ region. docbrown.info The C=C and C-N stretching vibrations of the pyrrole ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). researchgate.netnih.gov The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, will complement the IR data. The C=C and C-C stretching vibrations of the pyrrole ring are expected to show strong Raman signals. The C-I bond should also be Raman active. By monitoring the appearance or disappearance of specific vibrational bands, one can follow the course of a reaction. For example, in a reaction where the iodine atom is substituted, the disappearance of the C-I stretching vibration and the appearance of new bands corresponding to the new functional group can be observed. researchgate.netresearchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 | 3300 - 3500 | Stretching dtic.mil |

| C-H (aromatic) | 3100 - 3150 | 3100 - 3150 | Stretching |

| C-H (aliphatic) | 2850 - 2960 | 2850 - 2960 | Stretching docbrown.info |

| C=C (ring) | 1500 - 1600 | 1500 - 1600 | Stretching researchgate.net |

| C-N (ring) | 1300 - 1400 | 1300 - 1400 | Stretching researchgate.net |

| C-I | 500 - 600 | 500 - 600 | Stretching |

Synthetic Utility of 3 Ethyl 2 Iodo 4 Methyl 1h Pyrrole As a Building Block

Applications in the Synthesis of Complex Natural Product Scaffolds

The pyrrole (B145914) ring is a common motif in a multitude of marine and terrestrial natural products, many of which exhibit significant biological activity. nih.gov The targeted synthesis of these complex molecules often relies on the use of pre-functionalized building blocks that can be efficiently incorporated into the molecular backbone. 3-Ethyl-2-iodo-4-methyl-1H-pyrrole, with its defined substitution pattern, serves as a potential precursor for the construction of natural product scaffolds containing a 3,4-dialkyl-substituted pyrrole core.

The iodine atom at the C2 position is particularly significant as it allows for the late-stage introduction of key structural fragments. For instance, palladium-catalyzed cross-coupling reactions can be employed to append complex side chains or to form biaryl linkages, which are common features in many natural products. The ethyl and methyl groups at the C3 and C4 positions can mimic the substitution patterns found in various natural pyrrole alkaloids.

Table 1: Potential Cross-Coupling Reactions for Natural Product Synthesis

| Coupling Partner | Catalyst System | Product Type | Potential Natural Product Scaffold |

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-3-ethyl-4-methyl-1H-pyrrole | Lamellarin-type alkaloids |

| Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-3-ethyl-4-methyl-1H-pyrrole | Pyrrole-containing enediynes |

| Organostannane | Pd(PPh₃)₄ | 2-Vinyl/Aryl-3-ethyl-4-methyl-1H-pyrrole | Prodigiosin analogues |

Construction of Diversified Heterocyclic Systems with Defined Substitution Patterns

The development of novel heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. rsc.orgberhamporegirlscollege.ac.in this compound can serve as a versatile platform for the synthesis of a wide range of fused and linked heterocyclic structures. The reactive C-I bond can be exploited to construct new rings or to link the pyrrole core to other heterocyclic moieties.

For example, Sonogashira coupling with a terminal alkyne bearing a suitably positioned functional group could be followed by an intramolecular cyclization to afford pyrrolo-fused heterocycles. nih.gov Similarly, Suzuki coupling with a halogenated heterocycle can lead to the formation of bi-heterocyclic systems with defined connectivity. The predictable reactivity of the 2-iodo position allows for the regioselective construction of these complex systems.

Table 2: Strategies for the Synthesis of Diversified Heterocyclic Systems

| Reaction Sequence | Resulting Heterocyclic System | Potential Application |

| 1. Sonogashira coupling with a protected amino-alkyne2. Deprotection and intramolecular cyclization | Pyrrolo[2,3-b]pyridine | Kinase inhibitors |

| 1. Suzuki coupling with 2-bromopyridine2. N-alkylation and cyclization | Dipyrido[1,2-a:2',3'-d]pyrrol-6-ium salt | Fluorescent dyes |

| 1. Stille coupling with a vinylstannane2. Diels-Alder reaction | Fused polycyclic pyrrole derivatives | Organic semiconductors |

This table illustrates potential synthetic pathways based on established methodologies for 2-iodopyrroles.

Strategies for Medicinal Chemistry Precursors (General Scaffold Utility)

The pyrrole scaffold is a key component in numerous approved drugs and clinical candidates due to its ability to interact with a variety of biological targets. uctm.edunih.gov The synthesis of libraries of substituted pyrroles is a common strategy in drug discovery to explore structure-activity relationships. This compound provides a valuable starting point for the generation of such libraries.

The C2-iodo group can be readily transformed into a variety of other functional groups through cross-coupling, substitution, or metal-halogen exchange reactions. wikipedia.orgresearchgate.net This allows for the systematic variation of the substituent at this position, while the 3-ethyl and 4-methyl groups provide a constant structural feature. This modular approach is highly desirable in medicinal chemistry for the rapid optimization of lead compounds.

Table 3: Functional Group Interconversions for Medicinal Chemistry Scaffolds

| Reagent(s) | Transformation | Resulting Functional Group |

| R-B(OH)₂, Pd catalyst | Suzuki Coupling | Aryl, Heteroaryl, Vinyl |

| R-C≡CH, Pd/Cu catalyst | Sonogashira Coupling | Alkynyl |

| R-SnBu₃, Pd catalyst | Stille Coupling | Aryl, Vinyl, Alkyl |

| NaN₃, CuI | Azidation | Azide (B81097) |

| R-NH₂, Pd catalyst | Buchwald-Hartwig Amination | Amine |

This table outlines potential transformations of the C-I bond to generate diverse scaffolds for medicinal chemistry, based on known reactions of aryl iodides.

Role in the Synthesis of Advanced Organic Materials Precursors

Pyrrole-containing polymers and small molecules have found applications in organic electronics, sensors, and other advanced materials due to their unique photophysical and electronic properties. acs.org The ability to synthesize well-defined, highly substituted pyrrole monomers is crucial for the development of these materials. This compound can serve as a key precursor for such monomers.

The C2-iodo group can be utilized to introduce functionalities that facilitate polymerization or to tune the electronic properties of the resulting material. For example, Sonogashira or Suzuki coupling reactions can be used to create extended π-conjugated systems, which are essential for charge transport in organic semiconductors. The ethyl and methyl substituents can influence the solubility and solid-state packing of the final materials, which in turn affects their performance.

Table 4: Potential Applications in Organic Materials Synthesis

| Synthetic Strategy | Target Material | Potential Application |

| Stille or Suzuki polymerization with a dibromo- or diboronyl-co-monomer | Conjugated pyrrole-containing polymer | Organic field-effect transistors (OFETs) |

| Sonogashira coupling with diethynylarenes | Pyrrole-based π-conjugated oligomers | Organic photovoltaics (OPVs) |

| Introduction of chromophoric units via Suzuki coupling | Functionalized pyrrole dyes | Dye-sensitized solar cells (DSSCs) |

This table presents hypothetical applications in materials science based on the known reactivity of iodinated aromatic compounds.

Future Research Directions and Unexplored Avenues in 3 Ethyl 2 Iodo 4 Methyl 1h Pyrrole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 3-Ethyl-2-iodo-4-methyl-1H-pyrrole is a primary area for future research. Current synthetic approaches to iodinated pyrroles often rely on traditional iodinating agents, which can be harsh and generate stoichiometric waste. Future methodologies should focus on catalysis and sustainability.

Key Research Objectives:

Direct C-H Iodination: Investigating catalytic C-H iodination of 3-ethyl-4-methyl-1H-pyrrole would represent a significant step forward in atom economy. This could involve the use of transition metal catalysts, such as palladium or copper, in the presence of a mild iodine source.

Electrochemical Synthesis: Exploring electrochemical methods for the iodination of the pyrrole (B145914) ring offers a green alternative to conventional reagents. This approach can provide high selectivity and avoid the use of harsh oxidants.

Photocatalytic Iodination: The use of visible-light photocatalysis for the iodination of pyrroles is a burgeoning field. Developing a photocatalytic system for the synthesis of this compound could lead to highly efficient and selective transformations under mild conditions.

Exploration of Underutilized Reaction Transformations

The reactivity of the C-I bond in this compound is a gateway to a vast array of chemical transformations that remain largely unexplored for this specific substrate. Future research should aim to leverage this functionality to construct more complex and diverse molecular architectures.

Potential Reaction Pathways:

Cross-Coupling Reactions: A systematic investigation of Suzuki, Stille, Sonogashira, and Heck cross-coupling reactions at the 2-position of the pyrrole ring would be highly valuable. This would enable the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups.

Carbonylation Reactions: Transition-metal-catalyzed carbonylation reactions could be employed to introduce carbonyl functionalities, such as esters, amides, and ketones, at the 2-position, providing access to a new class of pyrrole derivatives.

Metal-Halogen Exchange: The facile nature of iodine-lithium or iodine-magnesium exchange reactions could be exploited to generate a nucleophilic pyrrole species, which can then be reacted with various electrophiles to introduce diverse functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms presents a significant opportunity for improving efficiency, safety, and scalability.

Advantages of Flow Chemistry and Automation:

Enhanced Safety: Flow reactors can handle hazardous reagents and reactive intermediates with greater control, minimizing the risks associated with batch processing.

Improved Reproducibility and Scalability: Automated systems offer precise control over reaction parameters, leading to higher reproducibility. Scaling up production is often more straightforward in a continuous flow setup.

Rapid Reaction Optimization: High-throughput automated platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of synthetic protocols.

Advanced Computational Design of Next-Generation Pyrrole Derivatives

Computational chemistry and molecular modeling can play a crucial role in guiding the design and synthesis of novel this compound derivatives with tailored properties.

Applications of Computational Tools:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the pyrrole ring and to understand the mechanisms of various transformations.

Designing Functional Molecules: Computational screening can be employed to design derivatives with specific electronic, optical, or biological properties before their synthesis, saving significant time and resources.

Virtual Library Generation: In silico methods can be used to generate large virtual libraries of potential derivatives for screening against biological targets or for desired material properties.

Potential for Applications in Non-Biological Materials Science

While pyrrole derivatives are well-known for their biological activity, the unique electronic properties of iodinated pyrroles like this compound suggest their potential in various areas of materials science.

Emerging Application Areas:

Optoelectronics: The presence of the heavy iodine atom can induce interesting photophysical properties, such as phosphorescence, making these compounds potential candidates for use in organic light-emitting diodes (OLEDs) and as photosensitizers.

Organic Semiconductors: The ability to functionalize the pyrrole ring through the iodo group allows for the tuning of electronic properties, which could be exploited in the development of new organic field-effect transistors (OFETs) and photovoltaic devices.

Catalysis: Pyrrole-based ligands are known to coordinate with various metals. The synthesis of novel ligands from this compound could lead to the development of new catalysts for a range of organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.